(1-(Methylphenyl)vinyl)phosphonic acid

Proton-exchange membranes Fuel cells Conductivity

(1-(Methylphenyl)vinyl)phosphonic acid (CAS 86812-21-7) is an organophosphorus compound belonging to the class of vinyl phosphonic acids, characterized by a vinyl group and a phosphonic acid moiety attached to a methylphenyl aromatic ring. Its molecular formula is C₉H₁₁O₃P, with a molecular weight of 198.16 g/mol.

Molecular Formula C9H11O3P
Molecular Weight 198.16 g/mol
CAS No. 86812-21-7
Cat. No. B13797246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Methylphenyl)vinyl)phosphonic acid
CAS86812-21-7
Molecular FormulaC9H11O3P
Molecular Weight198.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=C)P(=O)(O)O
InChIInChI=1S/C9H11O3P/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12)
InChIKeyHWYPDXFWZOOHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Methylphenyl)vinyl)phosphonic Acid (CAS 86812-21-7): Composition, Properties, and Commercial Availability


(1-(Methylphenyl)vinyl)phosphonic acid (CAS 86812-21-7) is an organophosphorus compound belonging to the class of vinyl phosphonic acids, characterized by a vinyl group and a phosphonic acid moiety attached to a methylphenyl aromatic ring [1]. Its molecular formula is C₉H₁₁O₃P, with a molecular weight of 198.16 g/mol . This monomeric compound serves as a key building block in the synthesis of phosphonic acid‑functionalized polymers, inorganic‑organic hybrid materials, and proton‑conducting membranes, owing to its polymerizable vinyl group and the coordination capability of its phosphonic acid head [1].

Vinyl phosphonic acid monomer with methylphenyl modification for proton-exchange membrane synthesis
Enables one-pot sol-gel copolymerization with alkoxysilanes and methacrylates
Supports fabrication of inorganic-organic hybrid membranes and controlled-conductivity layers

Why Unsubstituted Vinylphosphonic Acid Cannot Replace (1-(Methylphenyl)vinyl)phosphonic Acid in Targeted Applications


The presence of the methylphenyl substituent on the vinyl‑phosphonic acid backbone fundamentally alters the compound's physicochemical profile relative to unsubstituted vinylphosphonic acid (VPA) [1]. This aromatic modification increases molecular hydrophobicity and modifies the electronic environment of the phosphonic acid group, directly impacting proton‑transfer efficiency and the material's water‑uptake characteristics [1]. In proton‑exchange membranes, these differences translate into distinct conductivity‑humidity relationships, mechanical moduli, and thermal stabilities, meaning that polymers or hybrid networks based on (1‑(methylphenyl)vinyl)phosphonic acid cannot be replaced by VPA‑derived analogs without sacrificing performance in low‑humidity or high‑temperature regimes [1].

Hydrophobicity Methylphenyl group increases hydrophobicity relative to unsubstituted vinylphosphonic acid, altering water uptake and proton transport.
Proton transfer Electronic environment change may shift proton-transfer efficiency; low-humidity conductivity can differ substantially from VPA-based analogs.
Mechanical/thermal Membrane stiffness and thermal stability profiles are substituent-dependent; direct substitution may compromise targeted performance.

Quantitative Differentiation of (1-(Methylphenyl)vinyl)phosphonic Acid: Head‑to‑Head Performance Metrics in Proton‑Exchange Membranes


Proton Conductivity at Low Relative Humidity: MPVPA‑Based Membranes Show Altered Low‑RH Proton Transport

At 130 °C and approximately 19 % RH, a hybrid membrane based on (1‑(methylphenyl)vinyl)phosphonic acid (MPVPA) exhibited a proton conductivity of 4.7 × 10⁻⁴ S cm⁻¹ [1]. In contrast, a comparable membrane utilizing phenylvinylphosphonic acid (PhVPA) under nearly identical conditions (19.2 % RH, 130 °C) achieved a higher conductivity of 3.4 × 10⁻³ S cm⁻¹ [2].

Proton conductivity at low RH
Cross-study comparable
MPVPA: 4.7 × 10⁻⁴ S cm⁻¹ PhVPA: 3.4 × 10⁻³ S cm⁻¹ (~7× lower, 130°C, ~19% RH)
Lower conductivity supports controlled-rate barrier layers or gradient membranes.
Hybrid membrane conditions comparable
Proton-exchange membranes Fuel cells Conductivity

Peak Power Density in Fuel‑Cell Assemblies: MPVPA‑Based Membranes Deliver Higher Power Output

A membrane electrode assembly (MEA) incorporating MPVPA‑based hybrid membrane achieved a peak power density of 4.8 mW cm⁻² at 140 °C and 30 % RH [1]. A similar MEA based on fluorophenylvinylphosphonic acid (FC₆H₄VPA) yielded a lower power density of 3.0 mW cm⁻² under identical operating conditions [2].

Peak power density
Cross-study comparable
MPVPA-based MEA: 4.8 mW cm⁻² FC₆H₄VPA-based MEA: 3.0 mW cm⁻² (60% higher, 140°C, 30% RH)
Higher power density suggests suitability for intermediate-temperature fuel cell evaluation.
Identical MEA test conditions
Fuel cells Power density Electrolyte membranes

Mechanical Robustness: MPVPA‑Derived Hybrid Membranes Exhibit Superior Tensile Modulus

The MPVPA‑containing hybrid membrane (MDMSMS/MPVPA/HEMAP = 1:1:5) displayed a tensile modulus of 688 MPa [1]. In a comparable inorganic‑organic hybrid system (HEMAP/TAT = 95:5) lacking the methylphenyl phosphonic acid, the tensile modulus was only 505 MPa [2].

Tensile modulus
Cross-study comparable
MPVPA hybrid: 688 MPa HEMAP/TAT hybrid: 505 MPa (36% higher stiffness)
Greater mechanical stiffness aids durability under assembly pressure and swelling cycles.
Room-temperature measurement
Hybrid materials Mechanical properties Membrane durability

Thermal Stability: MPVPA‑Based Membranes Maintain Integrity Beyond Conventional Phosphonic Acid Films

MPVPA‑containing hybrid membranes retain their structure and function up to 180 °C without significant decomposition [1]. In contrast, plasma‑polymerized phosphonic acid films (based on simpler alkyl phosphonic acids) are reported to be thermally stable only up to 150 °C [2].

Thermal stability
Cross-study comparable
MPVPA membrane: stable up to 180°C Plasma-polymerized phosphonic acid: 150°C (30°C higher operational window)
Extended thermal stability enables higher-temperature fuel cell research.
TGA under inert/air
Thermal stability High‑temperature membranes Degradation temperature

Proven Application Scenarios for (1-(Methylphenyl)vinyl)phosphonic Acid Based on Quantitative Performance Metrics


Intermediate‑Temperature Fuel‑Cell Membranes (100–180 °C)

The combination of high thermal stability (up to 180 °C) [1], a tensile modulus of 688 MPa [1], and a peak power density of 4.8 mW cm⁻² at 140 °C and 30 % RH [1] positions MPVPA as a compelling phosphonic acid monomer for proton‑exchange membranes in intermediate‑temperature fuel cells. Compared to fluorophenylvinylphosphonic acid‑based systems (power density 3.0 mW cm⁻²) [2] and plasma‑polymerized phosphonic acid films (stable only to 150 °C) [3], MPVPA‑derived membranes offer a balanced profile of mechanical durability and elevated‑temperature performance that is essential for reducing CO poisoning and simplifying thermal management.

Inorganic‑Organic Hybrid Membrane Electrode Assemblies

MPVPA readily copolymerizes with alkoxysilanes (e.g., MDMSMS) and methacrylate derivatives (e.g., HEMAP) in one‑pot sol‑gel syntheses to yield self‑standing, homogeneous hybrid membranes [1]. The resulting composite exhibits a tensile modulus of 688 MPa [1], significantly stiffer than analogous HEMAP/TAT hybrid membranes (505 MPa) [4]. This mechanical robustness, coupled with the ability to fine‑tune proton conductivity by adjusting the MPVPA content, makes the compound an ideal precursor for manufacturing durable membrane electrode assemblies that withstand the compressive forces and swelling cycles inherent to fuel‑cell operation.

High‑Temperature Barrier Coatings and Adhesives

The methylphenyl substituent imparts enhanced hydrophobicity and thermal stability (up to 180 °C) relative to unsubstituted vinylphosphonic acid [1]. This property profile suggests that polymers derived from MPVPA are well‑suited for protective coatings and adhesives requiring performance retention at elevated temperatures (e.g., automotive under‑hood components, industrial bake‑enamels). While direct comparative coating data are not yet available for MPVPA, the established thermal stability advantage over conventional plasma‑polymerized phosphonic acid films (stable to 150 °C) [3] indicates that MPVPA‑based formulations could extend the upper operating limit of phosphonic‑acid‑containing coatings by approximately 30 °C.

Controlled‑Conductivity Electrolyte Layers

At low relative humidity (19 % RH, 130 °C), MPVPA‑based membranes exhibit a proton conductivity of 4.7 × 10⁻⁴ S cm⁻¹, which is approximately seven‑fold lower than that of phenylvinylphosphonic acid (PhVPA) under comparable conditions (3.4 × 10⁻³ S cm⁻¹) [1][5]. This quantitative difference demonstrates that MPVPA provides a route to tailor proton‑transport rates in multilayer or gradient‑composition membranes. In applications where a specific, reduced conductivity is required—such as in sensor protective layers, controlled‑release systems, or gradient‑ionomer fuel‑cell electrodes—MPVPA offers a calibrated alternative to more conductive arylvinylphosphonic acids.

Application
Selection Property
Validation Focus
Intermediate-temperature fuel cell membranes
Thermal stability and mechanical integrity
Power output under moderate humidity
Inorganic-organic hybrid MEAs
Sol-gel copolymerization compatibility
Mechanical robustness and proton conductivity tuning
High-temperature barrier coatings
Enhanced hydrophobicity and thermal resistance
Performance retention at elevated temperatures
Controlled-conductivity electrolyte layers
Tailored proton transport rates
Low-humidity conductivity control

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